molecular formula C16H16N2O2S B250124 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide

2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide

Cat. No. B250124
M. Wt: 300.4 g/mol
InChI Key: HOCVBYFWSGCKSX-UHFFFAOYSA-N
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Description

2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. MPTB is a thioamide derivative of 2-methoxybenzamide and has been shown to exhibit antitumor activity in vitro and in vivo.

Mechanism of Action

2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide inhibits tubulin polymerization by binding to the colchicine site of tubulin, which leads to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis, as well as the inhibition of cancer stem cell growth.
Biochemical and Physiological Effects:
2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer stem cells. Additionally, 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has several advantages for lab experiments, including its potent antitumor activity, its ability to inhibit cancer stem cell growth, and its ability to inhibit cancer cell migration and invasion. However, 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity.

Future Directions

Future research on 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide should focus on improving its solubility and reducing its toxicity. Additionally, further studies are needed to investigate the potential of 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide as a therapeutic agent for cancer treatment. Finally, the development of 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide derivatives with improved pharmacological properties may lead to the discovery of novel antitumor agents.

Synthesis Methods

The synthesis of 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide involves the reaction of 2-methoxybenzoyl chloride with methyl phenyl carbamate in the presence of a base, followed by the addition of thioamide. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has been suggested that 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide exerts its antitumor effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Additionally, 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has been shown to inhibit the growth of cancer stem cells, which are believed to play a critical role in tumor initiation, progression, and recurrence.

properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide

InChI

InChI=1S/C16H16N2O2S/c1-18(12-8-4-3-5-9-12)16(21)17-15(19)13-10-6-7-11-14(13)20-2/h3-11H,1-2H3,(H,17,19,21)

InChI Key

HOCVBYFWSGCKSX-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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